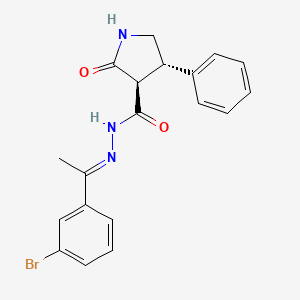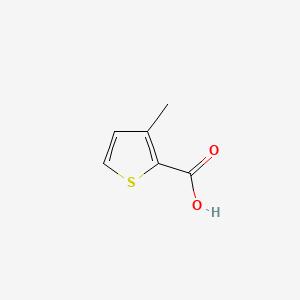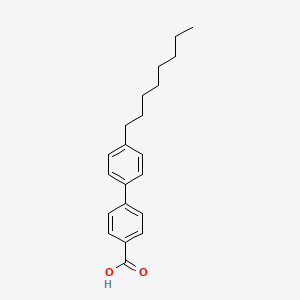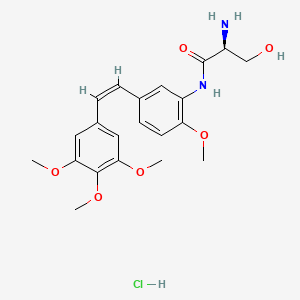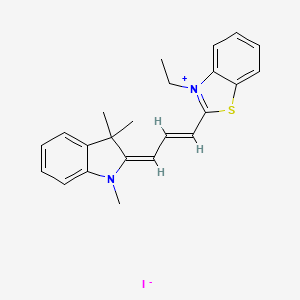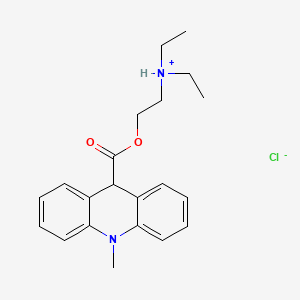
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride is a biochemical.
Wissenschaftliche Forschungsanwendungen
Chemiluminescent Properties
Chemiluminescent Labels : Acridan-9-carboxylic acid derivatives, specifically 9-[(N-hydroxysuccinimidyl-4-oxo-4-N-phenylaminobutanoate)N-carb oxylat e]-10-methyl-acridinium, have shown promising results as chemiluminescent labels detectable at extremely low levels, with a half-life greater than 2 weeks at 20°C (Renotte et al., 2000).
Electrochemiluminescence in Medical Diagnostics : Acridan-9-carboxylic acid derivatives can serve as chemiluminescence indicators in medical diagnostics, including chemiluminescence and electrochemiluminescence immunoassays, and hybridization protection assays for nucleic acids (Czechowska et al., 2017).
Photolysis and DNA Binding : The photolysis of acridan-9-carboxylic acid derivatives leads to the release of corresponding carboxylic acids, and these derivatives exhibit intercalation and binding with DNA, suggesting potential applications in biological studies and imaging (Jana et al., 2013).
ECL Immunoassays and Nucleotide Assays : Acridan esters, such as 2',6'-difluorophenyl 10-methylacridan-9-carboxylate, show potential for use as labels in ECL immunoassays and nucleotide assays due to their light emission properties (Wilson et al., 2001).
Enhanced Stability and Light Emission : 10-Methyl-acridinium-9-(N-sulphonylcarboxamide) salts demonstrate improved stability and a range of light emission kinetics, indicating their utility in various chemiluminescence-based applications (Mattingly, 1991).
Biomedical Applications
Biotinylated Acridinium Esters for Chemiluminescence : Biotinylated acridinium ester derivatives, such as 9-(3-biotinyloxypropyl)-10-methylacridinium-9-carboxylate trifluoromethane sulphonate, exhibit enhanced chemiluminescence in certain solvents, suggesting applications in biosensing and diagnostics (Agiamarnioti et al., 2004).
Photoactive Precursors for Neurotransmitter Release : Acridinyl methyl esters, derived from acridine, have been explored as photochemically removable protecting groups for neurotransmitter amino acids, indicating potential applications in neuroscience research (Piloto et al., 2013).
Antibacterial Properties : Derivatives of acridone carboxylic acids, including esters, have been evaluated for their antibacterial properties, suggesting potential applications in the development of new antimicrobial agents (Markovich et al., 2014).
Other Applications
- Quantitative Structure-Antileukemic Relationships : Simple carboxylic acid derivatives of 9-anilinoacridine, including those with acridan-9-carboxylic acid structure, demonstrate significant antileukemic activity, contributing to the understanding of structure-activity relationships in cancer therapy (Denny & Cain, 1978).
Eigenschaften
CAS-Nummer |
69781-84-6 |
|---|---|
Produktname |
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride |
Molekularformel |
C21H27ClN2O2 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
diethyl-[2-(10-methyl-9H-acridine-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-4-23(5-2)14-15-25-21(24)20-16-10-6-8-12-18(16)22(3)19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H |
InChI-Schlüssel |
GUQBDMAZUPCILU-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2N(C3=CC=CC=C13)C.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2N(C3=CC=CC=C13)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acridan-9-carboxylic acid, 10-methyl-, 2-(diethylamino)ethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



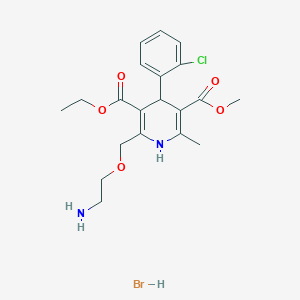
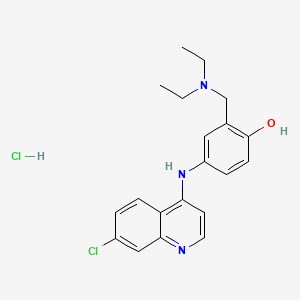
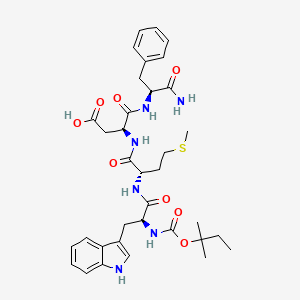
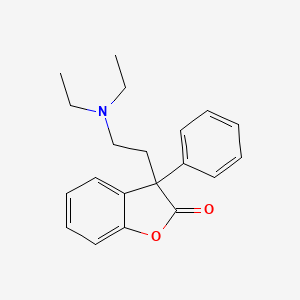
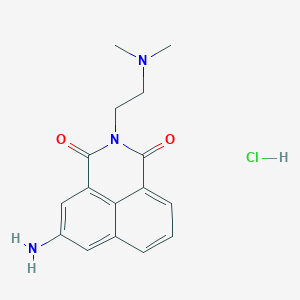
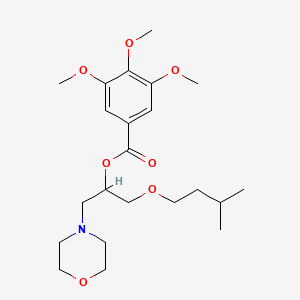
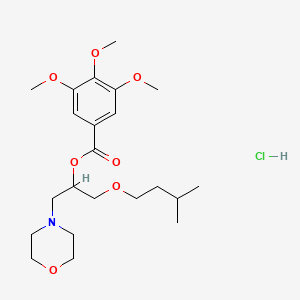
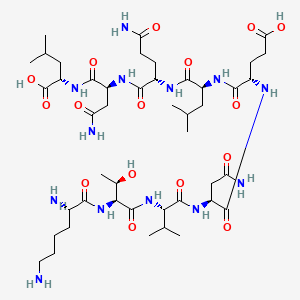
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
